
10,11-Dimethylbenzo(5,6)chromeno(2,3-b)(1,5)benzodiazepin-15(8H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
10,11-Dimethylbenzo(5,6)chromeno(2,3-b)(1,5)benzodiazepin-15(8H)-one is a complex organic compound characterized by its unique fused ring structure This compound belongs to the class of benzodiazepines, which are known for their wide range of pharmacological activities
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 10,11-Dimethylbenzo(5,6)chromeno(2,3-b)(1,5)benzodiazepin-15(8H)-one typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the Chromeno Ring: This step often involves the cyclization of a suitable precursor, such as a hydroxybenzaldehyde, under acidic or basic conditions.
Benzodiazepine Ring Formation: The benzodiazepine ring can be formed through a condensation reaction between an o-phenylenediamine and a suitable carbonyl compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Análisis De Reacciones Químicas
Types of Reactions
10,11-Dimethylbenzo(5,6)chromeno(2,3-b)(1,5)benzodiazepin-15(8H)-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide, potentially leading to the formation of quinone derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert carbonyl groups to alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid like aluminum chloride.
Major Products
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Halogenated or alkylated derivatives.
Aplicaciones Científicas De Investigación
10,11-Dimethylbenzo(5,6)chromeno(2,3-b)(1,5)benzodiazepin-15(8H)-one has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its pharmacological properties, including potential anxiolytic, sedative, and anticonvulsant activities.
Mecanismo De Acción
The mechanism of action of 10,11-Dimethylbenzo(5,6)chromeno(2,3-b)(1,5)benzodiazepin-15(8H)-one involves its interaction with specific molecular targets, such as:
GABA Receptors: Similar to other benzodiazepines, it may enhance the effect of the neurotransmitter gamma-aminobutyric acid (GABA) at the GABA_A receptor, leading to sedative and anxiolytic effects.
Enzyme Inhibition: It may inhibit certain enzymes involved in metabolic pathways, affecting cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
Diazepam: A well-known benzodiazepine with anxiolytic and sedative properties.
Lorazepam: Another benzodiazepine used for its anxiolytic and anticonvulsant effects.
Chlorazepate: Used for its anxiolytic and sedative properties.
Uniqueness
10,11-Dimethylbenzo(5,6)chromeno(2,3-b)(1,5)benzodiazepin-15(8H)-one is unique due to its fused chromeno and benzo rings, which may confer distinct pharmacological properties compared to other benzodiazepines. This structural uniqueness could lead to different binding affinities and activities at various biological targets, making it a compound of interest for further research and development.
Propiedades
Número CAS |
81684-72-2 |
|---|---|
Fórmula molecular |
C22H16N2O2 |
Peso molecular |
340.4 g/mol |
Nombre IUPAC |
18,19-dimethyl-13-oxa-15,22-diazapentacyclo[12.9.0.03,12.04,9.016,21]tricosa-1(14),3(12),4,6,8,10,16(21),17,19,22-decaen-2-one |
InChI |
InChI=1S/C22H16N2O2/c1-12-9-17-18(10-13(12)2)24-22-16(11-23-17)21(25)20-15-6-4-3-5-14(15)7-8-19(20)26-22/h3-11,24H,1-2H3 |
Clave InChI |
UNIPQSFXXYTMHM-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC2=C(C=C1C)N=CC3=C(N2)OC4=C(C3=O)C5=CC=CC=C5C=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


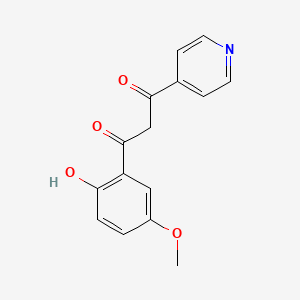
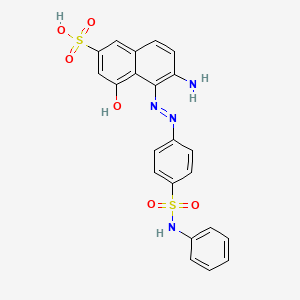
![4'-[3-(tert-butylamino)-2-hydroxypropoxy]spiro[3H-indene-2,1'-cyclohexane]-1-one;propanedioic acid](/img/structure/B12798535.png)
![4'-[3-(tert-butylamino)-2-hydroxypropoxy]spiro[3H-indene-2,1'-cyclohexane]-1-one;propanedioic acid](/img/structure/B12798544.png)
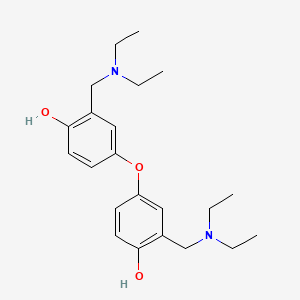

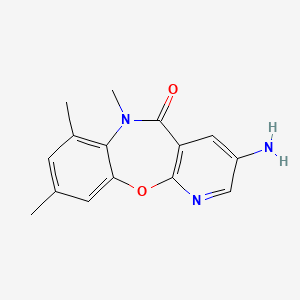


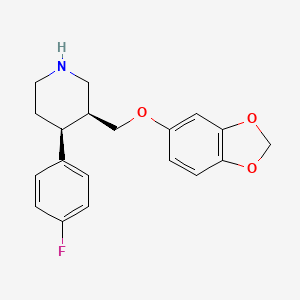
![4-[(E)-(3-Oxo-2,3-dihydro[1,3]thiazolo[3,2-a]benzimidazol-2-yl)diazenyl]benzoic acid](/img/structure/B12798613.png)
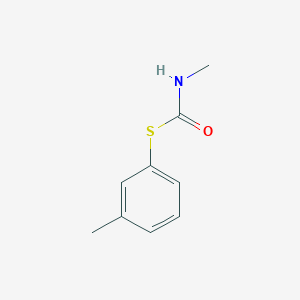
![1,3-Bis[(4-methoxyphenyl)methyl]-2-(4-nitrophenyl)-1,3-diazinane](/img/structure/B12798630.png)

